molecular formula C12H8N2O2 B1219700 Phenazine di-N-oxide CAS No. 303-83-3

Phenazine di-N-oxide

Cat. No.: B1219700
CAS No.: 303-83-3
M. Wt: 212.2 g/mol
InChI Key: ZMFJCQAPRNRDSK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenazine di-N-oxide’s primary target is the Resistance-Nodulation-Division (RND) efflux pump , specifically the LexABC pump . This pump is found in antibiotic-producing microorganisms like Lysobacter antibioticus and plays a crucial role in conferring resistance against the compound .

Mode of Action

The LexABC pump interacts with this compound in a way that contributes to the self-resistance of the producing microorganism . When the LexABC pump or the adjacent LexR gene (a putative LysR-type transcriptional regulator) is deleted, the susceptibility of the strains to this compound increases significantly . This indicates that the LexABC pump and LexR gene play a crucial role in the resistance mechanism against this compound .

Biochemical Pathways

The biosynthesis of this compound involves a series of enzymatic reactions . A novel RND efflux pump gene cluster, designated lexABC, has been identified, which is located far away in the genome from the myxin biosynthesis gene cluster . The deletion of an essential gene in myxin biosynthesis, LaPhzB, results in significant downregulation of the lexABC . Exogenous supplementation with myxin to the laphzb mutant could efficiently induce the expression of lexabc genes .

Pharmacokinetics

Information on the ADME properties of this compound is currently limited. The compound’s interaction with the lexabc pump suggests that it may be subject to efflux mechanisms, which could impact its bioavailability .

Result of Action

The action of this compound results in significant changes in the susceptibility of strains to the compound . Deletion of the LexABC pump or LexR gene leads to increased susceptibility and loss of myxin production . The compound produced at lower concentrations in these mutants is derivatized by deoxidation and O-methylation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the expression of the LexABC pump genes can be induced by exogenous supplementation with myxin . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of other compounds in the environment.

Biochemical Analysis

Biochemical Properties

Phenazine di-N-oxide plays a crucial role in biochemical reactions, primarily due to its redox properties. It acts as an electron shuttle, facilitating electron transfer in various biochemical processes. This compound interacts with several enzymes and proteins, including monooxygenases and oxidoreductases, which catalyze its conversion and participate in its redox cycling . These interactions are essential for the compound’s biological activity, influencing cellular redox states and contributing to its antimicrobial and antitumor effects.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species (ROS) and subsequent cell damage . In eukaryotic cells, it can alter gene expression patterns, affecting processes such as apoptosis and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to undergo redox cycling, generating ROS that can damage cellular components. This compound binds to and inhibits certain enzymes, such as oxidoreductases, disrupting their normal function . This inhibition can lead to alterations in cellular redox balance and the activation of stress response pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and antitumor activities without significant toxicity . At higher doses, it can induce toxic effects, including oxidative damage to tissues and organs . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at elevated concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as monooxygenases and oxidoreductases, which catalyze its conversion and participate in its redox cycling . These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to the compound’s biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . This compound can accumulate in certain tissues, leading to localized effects such as oxidative stress and tissue damage .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its localization, with mitochondrial accumulation leading to enhanced oxidative stress and disruption of mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazine di-N-oxide typically involves the oxidation of phenazine. One common method is the Wohl–Aue reaction, which involves the condensation of aromatic nitro compounds with aniline in the presence of a strong base . Another approach includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed N-arylation and multicomponent approaches are frequently used in large-scale synthesis .

Properties

IUPAC Name

10-oxidophenazin-5-ium 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFJCQAPRNRDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3[N+]2=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184391
Record name Phenazine di-N-oxide
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-83-3
Record name Phenazine di-N-oxide
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Record name Phenazine di-N-oxide
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Record name Phenazine di-N-oxide
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Record name Phenazine di-N-oxide
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Record name Phenazine 5,10-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Phenazine Di-N-oxide exert its cytotoxic effects?

A1: this compound acts as a prodrug, becoming selectively cytotoxic under hypoxic conditions often found in solid tumors [, , ]. Upon entering a cell, it undergoes bioreduction, primarily via enzymatic one-electron reduction []. In hypoxic environments, this reduction leads to the formation of a highly reactive, cytotoxic radical intermediate. This intermediate can then cause DNA strand breaks [, ] and induce apoptosis [].

Q2: Which enzymes are primarily involved in the bioreduction of this compound?

A3: Research suggests that both DT-diaphorase and cytochrome P450 enzymes play a role in the hypoxic metabolism of this compound derivatives []. The specific enzymes involved and their relative contributions to cytotoxicity may vary depending on the specific this compound derivative and the cell type [].

Q3: Does this compound directly interact with DNA?

A4: While the cytotoxic effects of this compound are primarily attributed to the radical intermediate generated under hypoxia, some studies suggest that certain derivatives can also interact directly with DNA []. This interaction may involve intercalation of the phenazine moiety into the DNA helix [], potentially contributing to DNA damage.

Q4: How do structural modifications affect the activity of this compound?

A5: Studies have shown that even small structural changes can significantly influence the cytotoxicity and hypoxia selectivity of this compound derivatives [, ]. For instance, the presence of bromine or chlorine substituents at specific positions on the phenazine ring can enhance hypoxia-selective cytotoxicity [, ]. Modifications to the 2-position of the phenazine ring, such as the addition of amino, hydroxy, or carbamate groups, can also significantly impact potency and selectivity [, ].

Q5: How does the presence of N-oxide functionalities influence the activity of this compound?

A7: The N-oxide functionalities are crucial for the biological activity of this compound []. These groups enable the compound to act as a prodrug, undergoing bioreduction to generate the cytotoxic radical intermediate. Removal or modification of these groups can significantly diminish or abolish the compound's activity [].

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